molecular formula C10H18FNO2 B2377916 Tert-butyl 3-amino-1-fluorocyclopentane-1-carboxylate CAS No. 2248344-36-5

Tert-butyl 3-amino-1-fluorocyclopentane-1-carboxylate

Cat. No.: B2377916
CAS No.: 2248344-36-5
M. Wt: 203.257
InChI Key: VEUGQQCGVCGXJW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-fluorocyclopentane-1-carboxylate: is an organic compound that features a tert-butyl ester group, an amino group, and a fluorine atom attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-1-fluorocyclopentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a cyclopentane derivative followed by the introduction of the amino group and the tert-butyl ester group. The reaction conditions often involve the use of fluorinating agents, such as Selectfluor, and amination reagents, such as ammonia or amines, under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-1-fluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-1-fluorocyclopentane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound may be used to study the effects of fluorine and amino groups on biological activity. It can serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules, potentially leading to the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-fluorocyclopentane-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The fluorine atom can enhance the compound’s binding affinity to specific receptors or enzymes, while the amino group can participate in hydrogen bonding and other interactions. These properties can modulate the activity of the compound and its effects on biological processes.

Comparison with Similar Compounds

    Tert-butyl 3-amino-1-chlorocyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Tert-butyl 3-amino-1-bromocyclopentane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Tert-butyl 3-amino-1-hydroxycyclopentane-1-carboxylate: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness: Tert-butyl 3-amino-1-fluorocyclopentane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents. The fluorine atom can enhance lipophilicity, metabolic stability, and binding affinity, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-amino-1-fluorocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)10(11)5-4-7(12)6-10/h7H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUGQQCGVCGXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC(C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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